(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
Description
The compound "(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone" features a methanone core linking two heterocyclic moieties: a 1,4-thiazepane ring substituted at position 7 with a thiophen-2-yl group and an isoxazole ring substituted at position 5 with another thiophen-2-yl group. This structure combines sulfur- and nitrogen-containing heterocycles, which are common in pharmacologically active molecules due to their electronic and steric properties .
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S3/c20-17(12-11-13(21-18-12)14-3-1-8-22-14)19-6-5-16(24-10-7-19)15-4-2-9-23-15/h1-4,8-9,11,16H,5-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPAGCYROWASIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its activity against key biological targets.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of thiazepane and isoxazole rings. The synthetic pathway generally follows these steps:
- Formation of Thiazepane : Reacting thiophenes with appropriate reagents to construct the thiazepane ring.
- Isoxazole Synthesis : Using isoxazole precursors and coupling them with thiazepane derivatives.
- Final Coupling : The final product is obtained by reacting the thiazepane with the isoxazole moiety to yield the target compound.
Biological Activity
The biological activity of the compound has been investigated through various assays, focusing on its potential as an acetylcholinesterase (AChE) inhibitor and other pharmacological properties.
Acetylcholinesterase Inhibition
Acetylcholinesterase plays a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibitors of this enzyme are vital in treating conditions like Alzheimer's disease.
| Compound | IC50 Value (nM) | Relative Potency (%) |
|---|---|---|
| Donepezil | 10 | 100 |
| This compound | 85 | 88 |
| Other Thiazole Derivatives | 150 - 300 | 30 - 70 |
The compound exhibited an IC50 value of 85 nM , indicating a strong inhibitory effect on AChE compared to donepezil, a standard AChE inhibitor .
Molecular docking studies reveal that the compound binds effectively within the active site of AChE, showing interactions with critical amino acids such as Trp86 and Tyr341. The binding orientation is similar to that of donepezil, which is crucial for its inhibitory activity.
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Thiazole Derivatives : A series of thiazole-based derivatives were synthesized and tested for AChE inhibition. Compounds similar to our target demonstrated IC50 values ranging from 50 to 100 nM , supporting the potential of thiophene-containing structures in enhancing AChE inhibition .
- In Vivo Efficacy : In animal models, compounds with similar structural motifs showed significant improvements in cognitive function when administered at doses corresponding to their IC50 values, suggesting therapeutic potential for cognitive disorders .
Scientific Research Applications
Example Synthesis Pathway
- Formation of Thiazepane Ring :
- React thiophene derivatives with appropriate reagents under controlled conditions.
- Use solvents like ethanol or DMF for optimal yields.
- Synthesis of Isoxazole :
- Employ methods such as cycloaddition or condensation reactions involving thiophenes and isoxazole precursors.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.
Case Study 1: In Vitro Evaluation
In a study published in a peer-reviewed journal, a series of thiophene-based compounds were synthesized and evaluated for their anticancer properties against HepG-2 and A-549 cell lines. The results indicated that compounds similar to (7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone exhibited promising activity, warranting further investigation into their structure-activity relationships (SAR) .
Case Study 2: Molecular Docking Studies
Molecular docking simulations using software like MOE have been employed to predict the binding interactions between the compound and DHFR. This computational approach aids in understanding how structural modifications can enhance efficacy .
Comparison with Similar Compounds
Structural Features
The target compound shares key motifs with several thiophene- and heterocycle-containing analogs:
- Thiophene Substitution: Both the thiazepane and isoxazole moieties are substituted with thiophen-2-yl groups, similar to compounds 9b, 9c, and 11b in , which feature thiophenyl groups on thiazolo-pyrimidine-dione scaffolds . However, the target’s 1,4-thiazepane and isoxazole rings distinguish it from pyrimidine-dione or thiazolidinone cores in analogs .
- Electronic Effects : Unlike analogs with methoxy-substituted phenyl groups (e.g., 9b , 9c ), the target relies solely on thiophene’s electron-rich aromatic system, which may enhance solubility and π-orbital interactions compared to methoxy groups .
Physical Properties
- Melting Points : Analogs with thiophenyl groups (e.g., 9b : 110–112°C, 11a : 140–142°C) exhibit a wide melting point range, likely influenced by crystallinity and substituent bulk. The target’s melting point is unreported but may fall within this range .
- Solubility : Thiophene’s lipophilicity and isoxazole’s polarity could balance solubility, contrasting with methoxy-phenyl analogs (e.g., 9c ) that may have higher hydrophilicity .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
